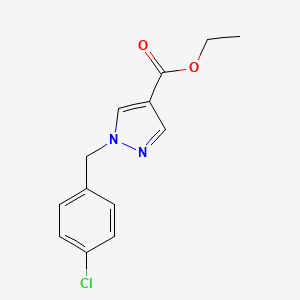

1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester

Description

1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is a pyrazole-based ester derivative featuring a 4-chlorobenzyl substituent at the N1 position of the pyrazole ring. This compound serves as a key intermediate in medicinal chemistry and organic synthesis. Its synthesis typically involves nucleophilic substitution or coupling reactions. For example, in a patent (), a related intermediate, 1-(4-Chloromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester (Intermediate 65), was synthesized using ethyl 1H-pyrazole-4-carboxylate, (4-chloromethyl-phenyl)-methanol, and triphenylphosphine in tetrahydrofuran (THF).

Propriétés

IUPAC Name |

ethyl 1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-3-5-12(14)6-4-10/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFYEOFOVUOZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Process Utilizing Halogenated Organic Solvents

A method for producing an ester of 1-H-pyrazole-4-carboxylic acid involves reacting a compound of formula (II) with a hydrazine of formula (III) in a halogen-containing organic solvent. The variables \$$R1\$$, \$$R2\$$, and \$$R_3\$$ can be hydrogen or various organic residues, alkyl groups, halogenated alkyl groups, aralkyl groups, aryl groups, or halogens. The process aims for high selectivity, yield, purity, and efficiency, offering environmental benefits.

\$$

\text{Compound (II)} + \text{Hydrazine (III)} \rightarrow \text{1-H-pyrazole-4-carboxylic acid ester (I)}

\$$

- Halogenated solvents like 1,1,1,3,3-pentafluoropropane, 1,1,1,3,3-pentafluorobutane, hexafluoroisopropanol, and trifluoroethanol are suitable.

- 1,1,1,3,3-pentafluorobutane yields good results, promoting efficient ester formation with high regioselectivity and reduced environmental impact.

One-Pot Synthesis Using Magnetic Ionic Liquid

A one-pot synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives can be achieved using a magnetic ionic liquid with flow oxygen as an oxidant. This method involves a three-component reaction with phenylhydrazine, benzaldehyde, and ethyl acetoacetate in the presence of 1-buthyl-3-methyl-immidazolium tetrachloroferrate ([bmim][FeCl4]).

- Environmentally friendly and recyclable catalyst

- Green process

- Good to excellent yield

- Mild reaction conditions

- Ease of operation and work-up

Catalyst Recycling: The magnetic catalyst can be easily separated and reused with no significant loss of catalytic activity for up to three runs.

Synthesis via Arylation and Hydrolysis

This method involves multiple steps to obtain the desired compound.

- Arylation: React ethyl 1\$$H\$$-pyrazole-4-carboxylate with various aryl bromides in the presence of \$$K2CO3\$$ to yield arylated derivatives. Alternatively, couple aryl iodides with ethyl 1\$$H\$$-pyrazole-4-carboxylate using a CuI-diamine system with \$$K2CO3\$$ as the base.

- Hydrolysis: Hydrolyze the ester under basic conditions to obtain 1\$$H\$$-pyrazole-4-carboxylic acid derivatives.

- Alkylation: Alkylate methyl 3-(4-chlorophenyl)-1\$$H\$$-pyrazole-5-carboxylate at the pyrazole N-1 position.

- Final Hydrolysis: Hydrolyze the ethyl ester to obtain the final compound.

Synthesis of Pyrazole Analogs

This approach focuses on synthesizing novel pyrazole analogs with potential analgesic and anti-inflammatory activity.

- React 5-amino-3-methylsulfanyl-1\$$H\$$-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides, acid chlorides, and phenyl dithiocarbamates.

- Characterize the synthesized compounds using IR, \$$^1H\$$-NMR, and mass spectral data, and determine their purity via elemental analysis.

Table of Characterization Methods

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

Substitution: Products with various functional groups replacing the chlorine atom.

Hydrolysis: 1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid.

Oxidation: Oxidized derivatives of the pyrazole ring.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is primarily investigated for its potential as a pharmacophore in drug development. Its structural features suggest possible applications as:

- Anti-inflammatory Agents: Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs.

- Anticancer Agents: Studies have shown that certain pyrazole derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting potential therapeutic roles in oncology.

Biological Studies

The compound is utilized in biological studies to explore its interactions with various biological targets:

- Enzyme Inhibition: It may act as an inhibitor of specific enzymes, thereby modulating biological pathways relevant to disease processes.

- Receptor Binding Studies: The binding affinity of this compound to certain receptors is being studied to understand its pharmacological effects further.

Materials Science

In materials science, this compound can be employed in the synthesis of novel materials with unique properties:

- Conductive Polymers: Its incorporation into polymer matrices can enhance electrical conductivity.

- Fluorescent Materials: The compound's structure may contribute to the development of fluorescent materials used in sensors and imaging applications.

Case Studies

Several case studies have highlighted the applications and effectiveness of this compound:

- Anti-inflammatory Activity: A study demonstrated that this compound significantly reduced inflammation markers in vitro, suggesting its potential use as a therapeutic agent for inflammatory diseases.

- Anticancer Efficacy: Research involving cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability, indicating promising anticancer properties.

- Material Development: Experiments incorporating this compound into polymer blends resulted in materials with improved electrical conductivity and thermal stability, showcasing its versatility beyond medicinal applications.

Mécanisme D'action

The mechanism of action of 1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the 4-chloro-benzyl group and the pyrazole ring can influence its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Halogen Substituent Variations

Key Observations :

Aromatic Ring Modifications

Key Observations :

Functional Group Additions

Key Observations :

- The introduction of amino (NH₂) or azido (N₃) groups expands utility in bioconjugation and drug design .

Activité Biologique

1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a 4-chloro-benzyl group and an ethyl ester moiety, which contribute to its pharmacological properties. The following sections will detail its synthesis, biological activities, and relevant research findings.

- Molecular Formula: C13H13ClN2O2

- Molecular Weight: 264.71 g/mol

- CAS Number: 1094203-15-2

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-benzyl bromide with 1H-pyrazole-4-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate, often using dimethylformamide (DMF) as a solvent at elevated temperatures .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance:

- A series of pyrazole derivatives demonstrated potent COX-2 inhibitory activity with IC50 values ranging from to .

- Compounds with similar structures have been reported to possess anti-inflammatory effects comparable to established NSAIDs like celecoxib .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has also been explored. The presence of the pyrazole ring is believed to enhance radical scavenging activity, which can protect cells from oxidative stress .

Anticancer Properties

Preliminary studies suggest that compounds similar to this compound may exhibit anticancer effects by modulating various signaling pathways involved in cell proliferation and apoptosis. The mechanism often involves interaction with specific molecular targets such as enzymes or receptors that are crucial for cancer cell survival and growth .

Study 1: Anti-inflammatory Efficacy

In a study investigating the anti-inflammatory effects of various pyrazole derivatives, compounds were tested using the carrageenan-induced paw edema model in rats. Results indicated that several derivatives exhibited significant edema inhibition percentages compared to controls, supporting their potential use as anti-inflammatory agents .

Study 2: COX Inhibition

Another research effort focused on evaluating the COX inhibitory activity of related pyrazole compounds. The results showed that certain derivatives had selectivity indices significantly higher than traditional NSAIDs, indicating a promising therapeutic profile for managing inflammation without the typical side effects associated with conventional treatments .

Comparative Analysis

A comparison of this compound with other pyrazole derivatives highlights its unique properties:

| Compound Name | Structure | IC50 (COX-2) | Biological Activity |

|---|---|---|---|

| 1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester | Structure | Anti-inflammatory | |

| 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester | Structure | Anticancer | |

| This compound | Structure | Data not available | Potentially anti-inflammatory and anticancer |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester?

- Methodological Answer : The compound is typically synthesized via alkylation of pyrazole precursors. For example, a reflux reaction of ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 1-chloro-4-(chloromethyl)benzene in acetonitrile using potassium carbonate as a base yields the target compound after purification via column chromatography . Alternative routes involve azide functionalization using azido(trimethyl)silane and trifluoroacetic acid under controlled heating (50°C), followed by flash chromatography (cyclohexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer : Key characterization includes:

- 1H/13C NMR : Peaks at δ 7.84 (pyrazole-H), 5.19 (benzyl-CH2), and 4.33 (ester-OCH2) confirm substitution patterns .

- Mass Spectrometry (MS) : High-resolution EI-MS (e.g., m/z 271.1065 [M]+) validates molecular weight .

- IR Spectroscopy : Bands at 2143 cm⁻¹ (azide stretch) or 1704 cm⁻¹ (ester C=O) identify functional groups .

Q. What purification methods are effective post-synthesis?

- Methodological Answer : Flash chromatography using silica gel with cyclohexane/ethyl acetate gradients (0–30% ethyl acetate) is standard . For crystalline products, slow evaporation of ethyl acetate solutions yields X-ray-quality crystals .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

- Methodological Answer : Discrepancies in splitting patterns (e.g., aromatic protons) may arise from dynamic processes or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-reference with crystallographic data (e.g., dihedral angles between pyrazole and benzyl rings) to validate conformational stability .

Q. What strategies optimize the alkylation step yield during synthesis?

- Methodological Answer : Yield improvements (~82%) are achieved by:

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity .

- Catalysis : Ruthenium-based catalysts (e.g., Ru(dtbbpy)3₂) in DCE/HFIP mixtures enable efficient coupling .

- Temperature Control : Reflux conditions (3 hours) balance reactivity and side-product formation .

Q. How do substituents on the benzyl group influence crystallographic properties?

- Methodological Answer : The 4-chloro substituent introduces steric and electronic effects, altering dihedral angles (e.g., 6.97° between pyrazole and chlorophenyl rings). This impacts crystal packing via C–H⋯O hydrogen bonds, as shown in X-ray diffraction studies .

Q. How can derivatives be designed for enhanced biological activity?

- Methodological Answer : Functionalize the pyrazole core via:

- Azide-Alkyne Cycloaddition : Introduce triazole rings using CuAAC click chemistry .

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid for improved solubility or target binding .

- Positional Isomerism : Vary benzyl substituent positions (e.g., 3-methyl vs. 4-methyl) to modulate bioactivity .

Q. What computational methods predict the compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Compare with experimental IR/NMR data to validate theoretical models .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

- Methodological Answer : Yield variations (e.g., 51% vs. 82%) may stem from:

- Reagent Ratios : Excess azido(trimethyl)silane (7.5 equiv) improves conversion but requires careful stoichiometric control .

- Purification Efficiency : Dry-load flash chromatography minimizes product loss vs. traditional column methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.